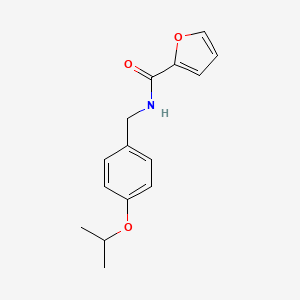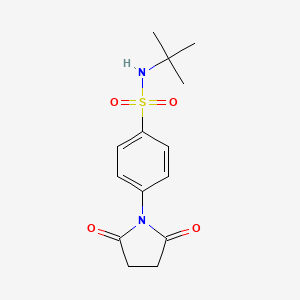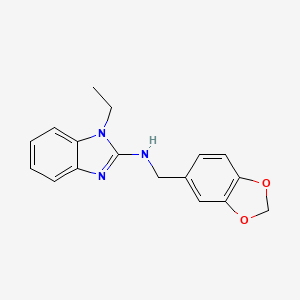![molecular formula C14H9N5O8 B5756697 1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine](/img/structure/B5756697.png)
1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine is a complex organic compound that features both nitro and benzodioxole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine typically involves the condensation of 2,4-dinitrophenylhydrazine with an aldehyde or ketone derivative of 6-nitro-1,3-benzodioxole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a reagent in organic synthesis, particularly in the formation of hydrazones and related derivatives.
Biology
In biological research, it may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A common reagent used in the detection of carbonyl compounds.
6-Nitro-1,3-benzodioxole: A structural analog that can be used in the synthesis of various derivatives.
Propiedades
IUPAC Name |
2,4-dinitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O8/c20-17(21)9-1-2-10(12(4-9)19(24)25)16-15-6-8-3-13-14(27-7-26-13)5-11(8)18(22)23/h1-6,16H,7H2/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPBCLRGAMLVAF-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine](/img/structure/B5756619.png)

![2-methoxy-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B5756634.png)
![N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)
![N-[[4-(dimethylamino)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![4-AMINO-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5756686.png)
![1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B5756707.png)

![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
